(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid
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Overview
Description
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an amino group, a hydroxy group, and a tetramethylisoindole moiety. These functional groups contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetramethylisoindole moiety: This step involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, with a diamine under acidic conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the amino acid side chain: The amino acid side chain can be attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final deprotection and purification: The final step involves deprotecting any protecting groups used during the synthesis and purifying the compound using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]pentanoic acid: Similar structure but with a pentanoic acid side chain instead of a hexanoic acid side chain.
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]butanoic acid: Similar structure but with a butanoic acid side chain instead of a hexanoic acid side chain.
Uniqueness
The uniqueness of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid lies in its specific combination of functional groups and structural features. The presence of the tetramethylisoindole moiety, along with the hexanoic acid side chain, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H31N3O5 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-19(2)14-9-8-13(11-15(14)20(3,4)23(19)27)12-28-18(26)22-10-6-5-7-16(21)17(24)25/h8-9,11,16,27H,5-7,10,12,21H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
InChI Key |
WZDYXMQPHQRSDY-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C2=C(C=C(C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N)C(N1O)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)COC(=O)NCCCCC(C(=O)O)N)C(N1O)(C)C)C |
Origin of Product |
United States |
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